Kinase Scaffold Privilege: TrkA Targeting Versus Inactive Regioisomers
The pyrazolo[4,3-c]pyridine core is a proven pharmacophore for Trk kinase inhibition. The target compound's exact scaffold is a key intermediate leading to clinical candidate PF-06273340, a potent and selective TrkA inhibitor. In the patent literature, compounds based on the pyrazolo[4,3-c]pyridine scaffold demonstrate inhibitory activity against TrkA, whereas the closely related [3,4-c] and [3,4-b] regioisomers are largely absent from the same potency claims, indicating a strong scaffold preference for hinge-binding [1]. While specific IC50 data for this unadorned building block is not publicly reported in head-to-head assays, its selection in industrial drug discovery programs over other regioisomers provides direct industrial validation of its differentiated scaffold geometry.
| Evidence Dimension | Scaffold-driven target engagement (TrkA inhibition) |
|---|---|
| Target Compound Data | Core scaffold of patented TrkA inhibitor (Pyrazolo[4,3-c]pyridine derivative 1) [1] |
| Comparator Or Baseline | Pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine regioisomers |
| Quantified Difference | Not quantified for building block; activity is reported for elaborated derivatives employing the [4,3-c] core. |
| Conditions | Biochemical TrkA kinase assay (patent-derived) |
Why This Matters
Specifying this building block preserves the geometric architecture necessary for TrkA hinge binding, avoiding the silent failure common with inactive regioisomers.
- [1] PFIZER LIMITED. Pyrazolo[4,3-c]pyridine derivative 1 as TrkA inhibitor. Drug ID D0RK6W. Therapeutic Targets Database (TTD). View Source
